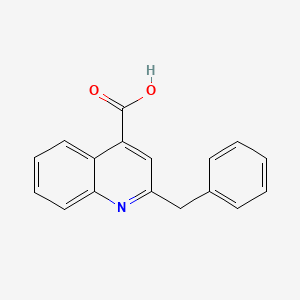

2-benzylquinoline-4-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24306-31-8 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-benzylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H13NO2/c19-17(20)15-11-13(10-12-6-2-1-3-7-12)18-16-9-5-4-8-14(15)16/h1-9,11H,10H2,(H,19,20) |

InChI Key |

GVFFXKJPEZRPCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzylquinoline 4 Carboxylic Acid

Classical and Modern Approaches to the Synthesis of the 2-Benzylquinoline-4-Carboxylic Acid Core

The synthesis of the quinoline-4-carboxylic acid scaffold, a key component of numerous bioactive compounds, has been a subject of extensive research. Classical name reactions, along with modern, efficiency-focused methodologies, provide a robust toolkit for chemists. For the specific construction of the this compound core, these methods are adapted by selecting appropriate starting materials.

Doebner Reaction and Its Mechanistic Refinements for this compound Synthesis

The Doebner reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org To synthesize the target compound, this compound, the reactants would typically be aniline, phenylacetaldehyde, and pyruvic acid.

The reaction mechanism, while not definitively established, is thought to proceed via one of two primary pathways. The first involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, creating a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the quinoline (B57606) ring. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

Recent studies have focused on refining the Doebner reaction. For instance, modifications using different catalysts or solvent systems have been explored to improve yields and reaction conditions. nih.govresearchgate.net A notable development is the Doebner hydrogen-transfer reaction, which has proven effective for anilines bearing electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov This method can also be applied to anilines with electron-donating groups and is suitable for large-scale synthesis. nih.gov The order in which the reactants are mixed has also been identified as a critical factor that can influence the final product, with the potential formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products under certain conditions. sci-hub.se

Table 1: Selected Doebner Reaction Modifications for Quinoline-4-Carboxylic Acid Synthesis

| Reactants | Catalyst/Solvent | Key Finding | Reference |

|---|---|---|---|

| Aniline, 2-nitrobenzaldehyde, pyruvic acid | Acetic acid | Using acetic acid as the solvent instead of ethanol (B145695) can provide better yields. | researchgate.net |

| 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | BF₃·THF in MeCN | Developed a hydrogen-transfer model that is not restricted by the type of aniline used (electron-donating or withdrawing). | nih.gov |

Pfitzinger Reaction and Derived Protocols for Quinoline-4-Carboxylic Acid Production

The Pfitzinger reaction provides an alternative and widely used route to quinoline-4-carboxylic acids. wikipedia.org This reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net To produce a 2-benzyl substituted quinoline, a ketone such as benzyl (B1604629) methyl ketone (1-phenyl-2-propanone) would be reacted with isatin.

The mechanism begins with the hydrolysis of the amide bond in isatin by a base, like potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound (e.g., benzyl methyl ketone) to form an imine, which tautomerizes to an enamine. The enamine subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The versatility of the Pfitzinger reaction has been demonstrated in the synthesis of various complex and fused quinoline structures. jocpr.com An improved Pfitzinger protocol using TMSCl has been developed for the direct, one-step synthesis of quinoline-4-carboxylic esters or acids under mild conditions. exlibrisgroup.com

Table 2: Pfitzinger Reaction for Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Isatin | Acetophenone | 33% KOH, ethanol, reflux | 2-Phenylquinoline-4-carboxylic acid | nih.govfrontiersin.org |

| Isatin | Various α-methyl ketones | Aqueous ethanol | 2-Substituted-quinoline-4-carboxylic acids | nih.gov |

One-Pot Synthesis Strategies for Enhanced Efficiency

In the quest for more efficient and sustainable chemical processes, one-pot syntheses have gained significant traction. These strategies, which involve multiple reaction steps in a single reactor without isolating intermediates, offer advantages like reduced solvent usage, lower costs, and shorter reaction times. researchgate.net Both the Doebner and Pfitzinger reactions are inherently multi-component reactions that can be considered one-pot processes. nih.govresearchgate.net

Modern advancements have focused on developing novel one-pot methodologies. For example, researchers have developed procedures for converting carboxylic acids directly into other heterocyclic systems like benzimidazoles or oxazolines in a single pot, highlighting the potential for innovative synthetic design. nih.govrsc.orgorganic-chemistry.org These principles are actively being applied to quinoline synthesis, with a focus on creating complex, poly-substituted derivatives efficiently. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of quinolines is a major focus of current research, aiming to mitigate the environmental impact of traditional methods that often require harsh conditions and hazardous materials. tandfonline.comnih.gov Key strategies include the use of environmentally benign solvents like water and ethanol, the development of catalyst-free reaction conditions, and the employment of reusable or biodegradable catalysts. researchgate.netijpsjournal.com

For instance, catalysts such as formic acid, p-toluenesulfonic acid (p-TSA), and various metal salts have been successfully used in greener syntheses of quinoline analogs. researchgate.netijpsjournal.com Microwave-assisted synthesis has also emerged as a valuable green technique, often leading to shorter reaction times and improved yields for reactions like the Doebner synthesis. nih.govnih.gov The development of nanocatalysts also represents a promising frontier for the efficient and sustainable synthesis of quinolines. acs.org

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its chemical properties can be further tailored through derivatization and functionalization. These modifications are crucial for modulating the molecule's physicochemical properties and biological activity.

Introduction of Diverse Substituents on the Quinoline and Benzyl Moieties

The this compound molecule offers several sites for chemical modification: the carboxylic acid group, the quinoline ring, and the benzyl ring.

Carboxylic Acid Group: The carboxylic acid at the C-4 position is a versatile handle for derivatization. It can be readily converted into esters, amides, or acyl chlorides. For example, treatment with thionyl chloride (SOCl₂) furnishes the corresponding acyl chloride, a reactive intermediate that can be reacted with various nucleophiles, such as amines, to produce a wide array of amide derivatives. nih.govnih.gov This approach has been used to synthesize series of 2-phenyl-quinoline-4-carboxylic acid derivatives for biological evaluation. nih.gov

Quinoline Ring: Functionalization of the quinoline ring itself allows for the introduction of various substituents that can influence the molecule's electronic properties and receptor binding affinities. researchgate.net Strategies for C-H functionalization are being developed to selectively introduce groups at specific positions on the quinoline core. chemrxiv.org These methods often employ directing groups to guide the reaction to a particular carbon atom. For example, an N-oxide can direct functionalization to the C-2 and C-8 positions, while a 4-hydroxy or 4-oxo group can direct modifications to the C-3 and C-5 positions. chemrxiv.org

Benzyl Moiety: The benzyl group also presents opportunities for functionalization. The benzylic position (the CH₂ group) is particularly reactive. It can undergo free-radical bromination using reagents like N-Bromosuccinimide (NBS). khanacademy.org Furthermore, the aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents like nitro, halogen, or alkyl groups. The specific conditions would depend on any existing substituents on the ring. The benzylic alkyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgmasterorganicchemistry.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-aminopyridine |

| 2-methylquinoline-4-carboxylic acid |

| 2-phenyl-quinoline-4-carboxylic acid |

| 2-phenylquinoline-4-carboxamide (B4668241) |

| 4-amino-1-benzylpiperidine |

| Acetic acid |

| Acetophenone |

| Acyl chloride |

| Amine |

| Aniline |

| Benzaldehyde |

| Benzene (B151609) |

| Benzimidazole |

| Benzyl methyl ketone (1-phenyl-2-propanone) |

| Boron trifluoride etherate (BF₃·Et₂O) |

| Boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF) |

| Carboxylic acid |

| Ethanol |

| Formic acid |

| Hydrazine hydrate |

| Isatin |

| N,N'-carbonyldiimidazole |

| N-Bromosuccinimide (NBS) |

| Oxazoline |

| p-toluenesulfonic acid (p-TSA) |

| Phenylacetaldehyde |

| Potassium hydroxide |

| Pyruvic acid |

| Schiff base |

| Thionyl chloride (SOCl₂) |

| Toluene |

| Trifluoroacetic acid |

| Trimethylsilyl chloride (TMSCl) |

| Water |

Formation of Amide and Ester Derivatives from the Carboxylic Acid Group

The carboxylic acid group at the C-4 position of the quinoline ring is a versatile functional handle for the synthesis of various derivatives, primarily amides and esters.

Amide Formation: The conversion of this compound to its corresponding amides is typically achieved through standard peptide coupling protocols. The carboxylic acid is first activated to enhance its reactivity towards an amine. Common methods include:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. psu.edu The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. psu.edunih.gov

Coupling Reagents: A wide array of coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine, minimizing the need for isolating the reactive intermediate. Widely used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Other phosphonium-based or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HBTU can also be utilized. semanticscholar.org

Esterification: Esters of this compound can be synthesized through several established methods: researchgate.net

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). libretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.orglibretexts.org

Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by deprotonation with a base, can react with a primary alkyl halide via an Sₙ2 reaction to yield the corresponding ester. libretexts.org

Niobium(V) Chloride Catalysis: A more specialized method involves the use of catalysts like niobium(V) chloride (NbCl₅) for the direct esterification of carboxylic acids with alcohols, such as benzyl alcohol, under solvent-free conditions. nih.gov

N-Alkylation and Other Nitrogen-Based Modifications

The quinoline ring contains a nitrogen atom that can potentially undergo alkylation. In the context of 4-oxo-1,4-dihydroquinoline-3-carboxamides, a related scaffold, N-alkylation preferentially occurs at the quinoline nitrogen (N-1 position) when treated with an alkyl halide (like bromoethane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO. beilstein-journals.org Theoretical studies suggest that the deprotonation of the quinoline N-H is thermodynamically favored over the amide N-H, leading to regioselective alkylation at the ring nitrogen. beilstein-journals.org It is plausible that similar N-alkylation reactions could be applied to this compound derivatives, although this has not been specifically documented.

Synthesis of Schiff Bases and Related Imine Structures

The formation of Schiff bases typically involves the condensation of a primary amine with an aldehyde or ketone. ekb.eg To generate a Schiff base from the this compound scaffold, the molecule must first be functionalized to contain either a primary amine or a carbonyl group.

One hypothetical route involves reducing the carboxylic acid at the C-4 position to an alcohol, followed by oxidation to an aldehyde. This aldehyde could then react with various primary amines to form the corresponding Schiff bases (imines). Alternatively, as demonstrated with cinchophen (B1669042) (2-phenylquinoline-4-carboxylic acid), the carboxylic acid can be converted to an amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a primary amine (a quinoline-4-methanamine derivative). psu.edu This amine could subsequently be condensed with various aldehydes to form a diverse library of Schiff bases. psu.eduresearchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The quinoline-4-carboxylic acid moiety is a recognized "privileged scaffold" in medicinal chemistry. mdpi.com Hybrid molecules are designed by linking this scaffold to other pharmacologically active fragments to create a single molecule with potentially synergistic or multi-target activity. nih.gov

Based on strategies used for the 2-phenyl analogue, hybrid molecules featuring the this compound core could be synthesized by forming an amide or ester linkage with another bioactive molecule. For instance, researchers have linked 2-phenylquinoline-4-carboxylic acid to phenylpiperazine moieties to create histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org This involves a standard amide coupling reaction where the quinoline carboxylic acid is activated and then reacted with the amine group on the piperazine-containing fragment. nih.govfrontiersin.org This same principle could be applied to this compound to explore new chemical space for various biological targets.

Advanced Characterization Techniques for Synthetic Products

The structural confirmation and purity assessment of any newly synthesized derivatives of this compound would rely on a standard suite of analytical techniques.

Spectroscopic Analysis (e.g., NMR, HRMS, IR, UV-Vis) in Structural Elucidation

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. nih.gov

¹H NMR would confirm the presence of the benzyl group (typically a singlet for the -CH₂- protons), the distinct aromatic protons of the quinoline and benzyl rings, and any new protons introduced during derivatization (e.g., N-H protons of amides, protons of an alkyl ester).

¹³C NMR would identify the carbon skeleton, including the carbonyl carbon of the acid, ester, or amide, the methylene (B1212753) carbon of the benzyl group, and all aromatic carbons.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compounds. nih.govmdpi.com It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The strong carbonyl (C=O) stretching band of the carboxylic acid (around 1700 cm⁻¹) would shift to a different frequency upon conversion to an ester or amide, providing clear evidence of the transformation. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the conjugated quinoline system and can be useful in characterizing the final compounds. researchgate.net

Chromatographic Purity Assessment and Isolation Methodologies

Purification: Column chromatography is the most common method for the purification of synthetic products in the laboratory. mdpi.com Silica gel is typically used as the stationary phase, with a solvent system (eluent) of appropriate polarity to separate the desired product from unreacted starting materials and byproducts. mdpi.com

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. psu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds with high accuracy. mdpi.com A reversed-phase C18 column is commonly used, and the purity is reported as a percentage based on the peak area in the chromatogram. libretexts.orgmdpi.com

Biological Activities and Pharmacological Target Engagement of 2 Benzylquinoline 4 Carboxylic Acid and Its Derivatives Preclinical Research

Broad Spectrum Bioactivity Profiling in In Vitro and Animal Models

Antimicrobial Investigations: Antibacterial, Antifungal, and Antitubercular Potencies

The antimicrobial potential of quinoline (B57606) derivatives has been extensively investigated. While specific studies on the antifungal activity of 2-benzylquinoline-4-carboxylic acid are limited in the reviewed literature, research on its antibacterial and antitubercular properties, particularly through its 2-aryl analogues, has yielded significant findings.

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These studies indicate that structural modifications to the 2-phenyl-quinoline-4-carboxylic acid core can enhance antibacterial efficacy. For instance, certain derivatives displayed notable activity against Staphylococcus aureus, with one compound showing a minimum inhibitory concentration (MIC) of 64 μg/mL. nih.gov Another derivative demonstrated the best inhibitory action against Escherichia coli with an MIC of 128 μg/mL. nih.gov The introduction of different substituents on the phenyl ring and modifications of the carboxylic acid group have been shown to modulate the antibacterial spectrum and potency.

In the realm of antitubercular research, 2-arylquinoline-4-carboxylic acid analogues have emerged as promising inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov Inspired by antitubercular natural products, new derivatives have been designed and screened for their activity against the H37Rv strain of Mtb. nih.gov Two derivatives, 7i (C-2 2-(naphthalen-2-yl)/C-6 1-butyl) and 7m (C-2 2-(phenanthren-3-yl)/C-6 isopropyl), were identified as potent inhibitors. nih.gov Further studies revealed that these compounds exert their effect by inhibiting Mtb DNA gyrase. nih.gov Another study on quinoline derivatives identified compounds 5e and 5f with significant activity against Mycobacterium tuberculosis H(37)Rv, with MIC values of 6.25 and 3.12 μg/mL, respectively. nih.gov

Table 1: Antibacterial and Antitubercular Activities of 2-Arylquinoline-4-Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5a4 | Staphylococcus aureus | 64 | nih.gov |

| Compound 5a7 | Escherichia coli | 128 | nih.gov |

| Derivative 7i | Mycobacterium tuberculosis H37Rv | >16 | nih.gov |

| Derivative 7m | Mycobacterium tuberculosis H37Rv | Not specified | nih.gov |

| Compound 5e | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |

| Compound 5f | Mycobacterium tuberculosis H37Rv | 3.12 | nih.gov |

Antiviral Efficacy against Viral Replicases and Other Targets

The antiviral properties of quinoline-4-carboxylic acid derivatives have been noted, although specific data for this compound is sparse. nih.gov Studies on related structures provide some insight into their potential antiviral mechanisms. For instance, a study on 2,3-disubstitutedquinazolin-4(3H)-ones, which share a heterocyclic core with quinolines, identified a compound, MBR2 (5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid), with distinct antiviral activity against Herpes simplex virus (HSV-1 and -2) and vaccinia virus, exhibiting an IC50 of 12 μg/mL. nih.govijpsonline.com Another study highlighted the broad-spectrum antiviral potential of quinoline derivatives against various orthopoxviruses. researchgate.net

Anti-inflammatory Modulations and Pathways

Quinoline-4-carboxylic acid derivatives are recognized for their anti-inflammatory potential. nih.gov Preclinical studies on quinoline-related carboxylic acids have demonstrated their ability to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. frontiersin.org The anti-inflammatory activity of these compounds is often compared to that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. frontiersin.org The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals, which may contribute to their pharmacological effects. frontiersin.org

Antiprotozoal and Antimalarial Activities in Parasitic Models

The quinoline scaffold is famously present in several antimalarial drugs, and research into new quinoline-4-carboxylic acid derivatives for antiprotozoal and antimalarial activity is ongoing. nih.gov New analogues of the antimalarial compound DDD107498, which features a quinoline core, have been synthesized and tested against Plasmodium falciparum. nih.gov Some of these novel compounds demonstrated promising antiplasmodial activity and selectivity, with one compound showing a 98.1% reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov While direct evidence for this compound is limited, the broader class of quinoline-4-carboxamides has been identified as a source of potent antimalarial candidates with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2). acs.org

Antiproliferative and Anticancer Mechanisms in Cellular Assays

The anticancer potential of 2-phenylquinoline-4-carboxylic acid derivatives has been a significant area of investigation. These compounds have been shown to possess antiproliferative activity against a range of cancer cell lines. nih.gov The mechanisms underlying their anticancer effects are multifaceted and include the induction of cell cycle arrest and the promotion of apoptosis. frontiersin.orgnih.gov

One key mechanism of action is the inhibition of histone deacetylases (HDACs). A derivative, molecule D28, was found to be a selective inhibitor of HDAC3 and exhibited potent in vitro anticancer activity. nih.govnih.gov This compound was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells. frontiersin.orgnih.gov The antiproliferative activities of representative molecules have been quantified with IC50 values against various cancer cell lines, demonstrating particular efficacy against hematologic cancer cells. nih.gov

Table 2: Antiproliferative Activities of a Representative 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 1.02 | nih.gov |

| U266 | Multiple Myeloma | 1.08 | nih.gov |

| U937 | Histiocytic Lymphoma | 1.11 | nih.gov |

| MCF-7 | Breast Cancer | 5.66 | nih.gov |

| Fadu | Pharyngeal Cancer | 3.22 | nih.gov |

| MDA-MB-231 | Breast Cancer | 4.15 | nih.gov |

| MDA-MB-468 | Breast Cancer | 2.89 | nih.gov |

| A549 | Lung Cancer | 2.83 | nih.gov |

| A2780 | Ovarian Cancer | 3.86 | nih.gov |

| HepG2 | Liver Cancer | 2.16 | nih.gov |

Specific Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of 2-phenylquinoline-4-carboxylic acid have been evaluated for their inhibitory activity against several key enzymes implicated in cancer.

As mentioned, a significant focus has been on histone deacetylases (HDACs). A study identified a 2-substituted phenylquinoline-4-carboxylic acid derivative, D28, as a selective HDAC3 inhibitor with an IC50 value of 24.45 µM. nih.govnih.gov Interestingly, its hydrazide analogue, D29, showed even greater potency and selectivity for HDAC3, with an IC50 of 0.477 µM against HDAC3, while showing much weaker inhibition of HDAC1 and HDAC2. nih.gov

Table 3: Enzyme Inhibitory Selectivity of Representative 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| D28 | >1,000 | >1,000 | 24.45 | >1,000 | nih.govfrontiersin.org |

| D29 | 32.59 | 183.5 | 0.477 | >1,000 | nih.gov |

Beyond HDACs, other enzyme targets have been explored, although specific data for this compound is not available. The broader class of quinoline derivatives has been investigated for the inhibition of other enzymes relevant to various diseases.

Histone Deacetylase (HDAC) Inhibition, with Emphasis on Isoform Selectivity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), enzymes that are crucial in the regulation of gene expression and have been extensively studied as targets for anticancer drugs. In the search for new and potent HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid scaffold was incorporated as the "cap" region of the inhibitor structure. This part of the molecule is designed to form strong hydrophobic interactions with amino acid residues at the entrance of the HDAC active site.

A series of thirty compounds featuring either a hydroxamic acid or a hydrazide as the zinc-binding group (ZBG) were synthesized. Initial screening of 28 of these derivatives for their ability to inhibit a mixture of HDAC isoforms from Hela cell nucleus extracts revealed several compounds with significant inhibitory activity. Specifically, compounds D11, D12, D23, D24, and D28 showed good HDAC inhibitory activity, with percentage inhibitory rates of 63.49%, 74.91%, 66.16%, and 68.00% respectively, at a 2 µM concentration.

Further investigation into the isoform selectivity of the most promising compounds (D28, D29, and D30) against HDAC1, 2, 3, and 6 demonstrated a notable preference for inhibiting class I HDACs over HDAC6. The hydroxamic acid-containing compound D28 displayed selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, 2, and 6. The hydrazide derivatives, D29 and D30, showed markedly improved inhibitory activities against HDAC1, 2, and 3 compared to D28. In particular, D29 exhibited remarkable HDAC3 selectivity with an IC₅₀ value of 0.477 µM, alongside inhibitory concentrations of 32.59 µM for HDAC1 and 183.5 µM for HDAC2, and no activity against HDAC6 (IC₅₀ > 1000 µM). This suggests that the hydrazide group can enhance both the potency and the HDAC3 selectivity of these inhibitors.

Mechanistic studies in K562 leukemia cells revealed that compound D28 induces G2/M phase cell cycle arrest and promotes apoptosis, contributing to its anticancer effects.

| Compound | Target | IC₅₀ (µM) | Selectivity Notes |

| D28 | HDAC3 | 24.45 | Selective for HDAC3; no inhibition of HDAC1, 2, 6. |

| D29 | HDAC1 | 32.59 | Highly selective for HDAC3. |

| HDAC2 | 183.5 | ||

| HDAC3 | 0.477 | ||

| HDAC6 | >1000 |

Sirtuin (SIRT) Enzyme Modulation and Selectivity Profiles

In the pursuit of novel inhibitors for Sirtuins (SIRTs), a family of NAD⁺-dependent class III histone deacetylases, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized. Sirtuins, particularly SIRT1, 2, and 3, are involved in a variety of cellular processes, and their dysregulation has been linked to cancer.

Among the synthesized compounds, a molecule designated as P6 was found to be a selective inhibitor of SIRT3. It demonstrated an IC₅₀ value of 7.2 µM against SIRT3, showing clear selectivity over SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM). Molecular docking studies suggested that this selectivity arises from a specific binding pattern of P6 within the active site of SIRT3. The quinoline and 2-fluorophenyl groups of the inhibitor occupy distinct hydrophobic pockets in the opening of the SIRT3 active site, with Phe61 and Phe175 being key residues for these hydrophobic interactions.

Functionally, in preclinical models of mixed-lineage leukemia, the SIRT3 inhibitor P6 was shown to induce G0/G1 phase cell cycle arrest and promote cell differentiation, which are key mechanisms contributing to its anticancer effects.

| Compound | Target | IC₅₀ (µM) | Selectivity Profile |

| P6 | SIRT1 | 32.6 | Selective for SIRT3 over SIRT1 and SIRT2. |

| SIRT2 | 33.5 | ||

| SIRT3 | 7.2 |

Alkaline Phosphatase Inhibition Kinetics and Binding Modes

The quinoline-4-carboxylic acid scaffold has been investigated for its potential to inhibit alkaline phosphatases (APs), a group of enzymes that hydrolyze phosphate (B84403) monoesters. A diverse range of derivatives were synthesized and evaluated against human tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP) alkaline phosphatases.

Several compounds showed significant inhibitory activity. For instance, compound 3j was a potent inhibitor of h-TNAP with an IC₅₀ of 22 nM. Compound 3e was a lead candidate against h-IAP and h-PLAP with IC₅₀ values of 34 nM and 82 nM, respectively. Another derivative, 3a , was a potent inhibitor of h-GCAP with an IC₅₀ of 150 nM.

The inhibition kinetics of related quinolinyl iminothiazolines against alkaline phosphatase have been characterized as competitive. Molecular docking simulations have been used to infer the binding modes of these potent inhibitors within the enzyme's active site, which is characterized by key amino acid residues like His331, Asp327, and Lys328. The inhibition is generally competitive, meaning the inhibitors vie with the substrate for the same active site on the enzyme.

DNA Gyrase and Other Topoisomerase Inhibition Mechanisms

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which leads to double-stranded DNA breaks and ultimately bacterial cell death. This makes them effective antibacterial agents.

The core of the inhibitory action is the binding of the quinolone molecule to a specific site on the gyrase-DNA complex. It is proposed that the enzyme, upon binding to DNA, creates a specific pocket for the quinolone to bind. The binding of the drug is cooperative and interferes with the process of DNA re-ligation. While specific studies on this compound itself as a DNA gyrase inhibitor are not detailed in the provided context, its quinoline core structure is the foundational scaffold for this class of antibiotics.

Cholinesterase (e.g., Acetylcholinesterase) Inhibition

There is no direct evidence from the provided search results to suggest that this compound or its immediate derivatives are inhibitors of cholinesterases such as acetylcholinesterase. The provided information discusses the hydrolysis of other drugs by carboxylesterases, which are different enzymes.

Carbonic Anhydrase Inhibition

While derivatives of the structurally related quinazoline (B50416) scaffold have been investigated as inhibitors of carbonic anhydrase (CA), there is no specific information in the provided results detailing the inhibition of carbonic anhydrase by this compound or its derivatives.

Receptor Modulation and Ligand-Receptor Interactions

Derivatives of this compound have been shown to modulate the activity of specific G protein-coupled receptors (GPCRs).

One notable example is Benzyl (B1604629) Quinolone Carboxylic Acid (BQCA), which acts as a positive allosteric modulator and allosteric agonist at the M₁ muscarinic acetylcholine (B1216132) receptor. This receptor is a target for treating cognitive decline in central nervous system disorders. BQCA exhibits high selectivity for the M₁ subtype. To better understand its binding site, irreversible analogues of BQCA have been synthesized to serve as structural probes for co-crystallization studies with the M₁ receptor.

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid, specifically 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides, have been synthesized and evaluated as antagonists for the human neurokinin-3 (hNK-3) receptor. The hNK-3 receptor is involved in various physiological processes, and its antagonists have therapeutic potential. In these studies, compound 7b , 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, was identified as the most prominent hNK-3 receptor antagonist in the series. Interestingly, some other compounds in the same series displayed agonist activity.

Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation Studies

A significant breakthrough in the study of muscarinic allosteric modulators was the discovery of benzylquinoline carboxylic acid (BQCA). nih.gov This compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, enhancing the binding affinity and functional potency of acetylcholine. nih.govnih.gov In preclinical models, BQCA has been shown to positively regulate the non-amyloidogenic processing of amyloid precursor protein (APP) in vitro and increase cerebral blood flow, suggesting potential benefits in neurodegenerative conditions like Alzheimer's disease. nih.gov

The M1 and M4 muscarinic acetylcholine receptors (mAChRs) are significant targets for neurological diseases. nih.gov Due to the high degree of similarity in the primary binding site across the five mAChR subtypes (M1-M5), developing selective drugs has been challenging. nih.govelifesciences.org The discovery of highly subtype-selective positive allosteric modulators, such as BQCA for the M1 receptor, represents a major advancement in the field. nih.gov These allosteric modulators bind to a site on the receptor that is distinct from the acetylcholine binding site, offering a mechanism for achieving greater subtype selectivity. elifesciences.orggoogle.com

Studies on analogues of benzyl quinolone carboxylic acid (BQCA) have been conducted to further explore their potential as allosteric modulators of the M1 muscarinic receptor. nih.gov While BQCA demonstrated weaker effects in post-mortem brain tissues from individuals with a specific subset of schizophrenia, this finding has prompted investigation into alternative targets like the M4 mAChR for this patient population. nih.gov

Neurokinin Receptor Agonism Investigations

Research into the quinoline scaffold has also extended to the neurokinin receptor system. While direct studies on this compound's activity at neurokinin receptors are not extensively detailed in the provided results, research on structurally related compounds provides valuable insights. For instance, 2-phenylquinoline-4-carboxamide (B4668241) was found to have a moderate affinity for the human neurokinin-3 (hNK-3) receptor. nih.gov

In an effort to enhance this activity, a series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides were synthesized and evaluated for their hNK-3 receptor antagonistic activity. nih.gov This research demonstrated that modifications to the quinoline core could yield compounds with significant antagonistic effects, with 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid emerging as a prominent hNK-3 receptor antagonist in the study. nih.gov Interestingly, some of the synthesized compounds displayed agonist activity, highlighting the chemical subtleties that determine the pharmacological outcome. nih.gov Further optimization of 2-phenyl-4-quinolinecarboxamide antagonists led to the identification of compounds with enhanced hNK-3 binding affinity and selectivity. nih.gov

Molecular Interaction Studies with Biological Macromolecules

The interaction of this compound and its derivatives with fundamental biological macromolecules like DNA and proteins is a key area of preclinical investigation to understand their broader biological implications.

DNA and Protein Binding Affinity Investigations

The quinoline ring system is a recognized pharmacophore with the potential to interact with various biological targets, including DNA. nih.govnih.gov In silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these molecules can bind to the minor groove of B-DNA, specifically in the A/T rich region. nih.gov The substitution at the 2nd position is thought to act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

Molecular docking studies of other quinoline derivatives, such as 2H-thiopyrano[2,3-b]quinolines, have been conducted to assess their binding affinity against protein targets. nih.gov These in silico analyses help predict the potential for these compounds to interact with specific amino acid residues within a protein's binding site. nih.gov For example, a study on N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide identified human DNA topoisomerase and vascular endothelial growth factor receptor as potential molecular targets through molecular docking. nih.gov

Receptor Occupancy and Ligand-Binding Assays

Receptor ligand-binding assays are fundamental tools in preclinical research for characterizing the interaction between a compound and its target receptor. giffordbioscience.com These assays are used to determine a compound's binding affinity (often expressed as the dissociation constant, Kd), which is a measure of how tightly it binds to the receptor. giffordbioscience.com They also provide information on binding kinetics, including the rates of association and dissociation, which can influence a drug's potency and how long its effects last. giffordbioscience.comnih.gov

Receptor occupancy studies, which can be performed using techniques like autoradiography with radiolabeled ligands, quantify the proportion of available receptors that are bound by a drug in vivo. giffordbioscience.com This information is crucial for understanding the relationship between drug exposure and its pharmacological effect. giffordbioscience.com Novel assay platforms are also being developed to measure the fractional occupancy of a receptor by its ligand, offering more detailed insights into ligand-receptor interactions. nih.gov The choice of the labeled competitor ligand in these assays is critical, as it can influence the measured binding kinetics. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Correlation of Structural Modifications with Observed Biological Potencies

The biological activity of 2-benzylquinoline-4-carboxylic acid analogs is highly sensitive to modifications at various positions of the quinoline (B57606) core and the benzyl (B1604629) substituent. While specific data for this compound is limited, extensive research on the closely related 2-phenylquinoline-4-carboxylic acid derivatives provides valuable insights.

Studies on various 2-arylquinoline-4-carboxylic acid derivatives have consistently highlighted the importance of a bulky, hydrophobic substituent at the C-2 position for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The benzyl group, with its phenyl ring separated from the quinoline core by a methylene (B1212753) linker, fulfills this requirement while introducing a degree of conformational flexibility that is absent in the 2-phenyl analogs. This flexibility can significantly impact how the molecule interacts with its biological target.

The carboxylic acid moiety at the C-4 position is another critical determinant of activity. It is often involved in crucial binding interactions, such as forming salt bridges or hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. For instance, in the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, the carboxylate group of quinoline-4-carboxylic acid analogs forms essential electrostatic interactions with arginine and glutamine residues. nih.gov

Interactive Table: SAR of 2-Arylquinoline-4-carboxylic Acid Derivatives as HDAC Inhibitors

| Compound | R (Substituent on Phenyl Ring) | Zinc-Binding Group (ZBG) | HDAC3 IC50 (µM) | Antiproliferative Activity (K562 cells, 2 µM) |

| D1 | H | Hydroxamic acid | >50 | Low |

| D11 | 3,4-difluoro | Hydroxamic acid | - | Good |

| D12 | 4-phenyl | Hydroxamic acid | - | Good |

| D28 | 4-(N-phenylaminocarbonyl) | Hydroxamic acid | 24.45 | Good |

| D29 | 4-(N-phenylaminocarbonyl) | Hydrazide | Lower than D28 | Reduced |

*Data adapted from a study on 2-substituted phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. nih.gov This table illustrates how modifications to the phenyl ring and the zinc-binding group influence HDAC3 inhibition and antiproliferative activity.

Positional and Electronic Effects of Substituents on Activity

The electronic properties and the position of substituents on both the quinoline ring and the benzyl group can profoundly alter the biological activity of this compound derivatives.

On the benzyl moiety, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the phenyl ring, influencing its interaction with the target protein. For example, in a series of 2-styrylquinoline (B1231325) derivatives, which share a similar extended hydrophobic C-2 substituent, electron-withdrawing groups like a bromine atom on the styryl ring were found to enhance cytotoxicity. doaj.org Conversely, the position of these substituents is also critical. Ortho, meta, and para substitutions can lead to different steric and electronic environments, resulting in varied biological potencies.

Substitutions on the quinoline nucleus itself also play a vital role. For example, in the development of selective COX-2 inhibitors based on the 4-carboxyl quinoline scaffold, the presence of lipophilic substituents at the C-7 and C-8 positions was found to be important for inhibitory activity. nih.gov These findings suggest that a comprehensive exploration of various substituents on the benzo part of the quinoline ring of this compound could lead to the discovery of more potent and selective agents.

Role of Linker Moieties and Functional Groups in Target Engagement

The methylene linker that separates the phenyl group from the quinoline core in this compound is a key structural feature. This linker imparts a degree of rotational freedom, allowing the phenyl ring to adopt various conformations to optimize its fit within a binding pocket. This flexibility can be advantageous for interacting with targets that have less constrained binding sites.

Furthermore, the carboxylic acid at the C-4 position is a crucial functional group for target engagement. Its ability to exist as a carboxylate anion at physiological pH makes it an effective hydrogen bond acceptor and capable of forming strong ionic interactions. frontiersin.org This is a recurring theme in many biologically active quinoline-4-carboxylic acids, where this group anchors the molecule to its target. nih.gov

In the context of designing more complex derivatives, the introduction of various linker moieties between the quinoline scaffold and other pharmacophores is a common strategy. For instance, in the development of HDAC inhibitors, a phenylpiperazine group has been used as a linker to connect the 2-substituted quinoline-4-carboxylic acid "cap" group to a zinc-binding group. frontiersin.org The nature and length of such linkers are critical for achieving the correct orientation and distance between the different pharmacophoric elements for optimal target binding.

Molecular Mechanisms of Action and Intracellular Signaling Pathways

While the precise molecular targets for this compound are not yet fully elucidated, studies on structurally related compounds provide significant clues about their potential mechanisms of action.

One prominent mechanism for quinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDAC3. nih.gov Mechanistic studies on these compounds revealed that they induce G2/M cell cycle arrest and promote apoptosis in cancer cells. nih.gov

Another potential target is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. Several quinoline-4-carboxylic acid derivatives have been shown to be potent inhibitors of DHODH. nih.gov

Furthermore, some quinoline derivatives have been found to exert their effects by targeting other key cellular players. For example, certain 2-styrylquinoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers. researchgate.net The inhibition of EGFR can block downstream signaling pathways that promote cell growth and survival.

The diverse range of potential targets for the this compound scaffold underscores its potential as a versatile platform for the development of new therapeutic agents. Future research focused on target identification and the elucidation of the specific intracellular signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-aryl-quinoline-4-carboxylic acid derivatives, docking simulations have been instrumental in identifying potential biological targets and elucidating the specific molecular interactions that govern their binding affinity.

Research has shown that these compounds can be docked into the active sites of various proteins implicated in a range of diseases. For instance, studies have explored their potential as antimalarial, antituberculosis, and anticancer agents. ijcps.org In one comprehensive study, a series of 2-aryl-quinoline-4-carboxylic acid derivatives were investigated as potential antileishmanial agents, with inverse virtual screening identifying Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. nih.govnih.gov

Docking simulations revealed that these quinoline (B57606) derivatives form stable complexes within the LmNMT binding site. researchgate.net The interactions are typically characterized by a combination of hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net The carboxylic acid group is often crucial for forming key hydrogen bonds with amino acid residues in the active site, while the quinoline and benzyl (B1604629) rings engage in hydrophobic and π-stacking interactions. ijcps.orgresearchgate.net For example, specific derivatives have shown strong interactions with malarial proteins (PDB ID: 1CET), tuberculosis proteins (PDB ID: 2X22), and cancer-related proteins (PDB ID: 1S63), with binding energies indicating high affinity. ijcps.org

| Compound Class | Protein Target | Associated Disease | Reported Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| 2-aryl-quinoline-4-carboxylic acids | LmNMT | Leishmaniasis | Data not specified | Hydrogen bonds, π-π stacking |

| 2-(4-bromophenyl)quinoline-4-carboxylic acid | Malarial Protein (1CET) | Malaria | -8.29 | 5 Hydrogen bonds |

| 2-aryl-quinoline-4-carboxylic acid derivative | Tuberculosis Protein (2X22) | Tuberculosis | -8.36 | 5 Hydrogen bonds |

| 2-aryl-quinoline-4-carboxylic acid derivative | Cancer Protein (1S63) | Cancer | -8.57 | 4 Hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, a QSAR model can predict the activity of new, unsynthesized analogs.

While specific QSAR models exclusively for 2-benzylquinoline-4-carboxylic acid were not prominently found in the reviewed literature, studies on related quinoline scaffolds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, illustrate the methodology. nih.govnih.gov In these analyses, a series of compounds is synthesized, and their biological activity (e.g., inhibition of a specific enzyme or cell line) is measured. nih.gov Then, various molecular descriptors—numerical values that describe the physicochemical properties of the molecules—are calculated. nih.gov These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilicity (e.g., logP) descriptors. nih.gov

Using statistical methods like machine learning or regression analysis, a model is built that correlates a combination of these descriptors with the observed activity. nih.gov Such a model for the this compound class would allow researchers to predict which structural modifications—such as adding different substituents to the benzyl or quinoline rings—would be most likely to enhance therapeutic activity, thereby guiding the synthesis of more potent compounds. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. Once a pharmacophore model is developed from an active compound like this compound, it can be used as a 3D query to rapidly screen large databases of chemical compounds. nih.gov

For 2-aryl-quinoline-4-carboxylic acid derivatives, pharmacophoric models have been developed based on their docked poses within target enzymes like LmNMT. nih.govfrontiersin.org These models help to confirm that the docking protocol can accurately distinguish between active and inactive compounds. nih.gov The essential features typically include an aromatic ring system corresponding to the quinoline core, a hydrogen bond acceptor from the carboxylic acid, and a hydrophobic region representing the benzyl group.

This pharmacophore can then be used in virtual screening campaigns to identify novel molecules from vast chemical libraries that possess the same essential features arranged in the correct spatial orientation. nih.gov This approach accelerates the discovery of new and structurally diverse compounds that have a high probability of being active against the same target, providing new starting points for drug development. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This is crucial for understanding the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov

MD simulations have been applied to the complexes of 2-aryl-quinoline-4-carboxylic acid derivatives and their target proteins, such as LmNMT. nih.govnih.gov These simulations, often run for nanoseconds, assess whether the ligand remains stably bound in the active site or if it dissociates. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex. researchgate.net The results can confirm the initial docking predictions and provide a more accurate estimation of the binding affinity by observing how the protein and ligand conformations adapt to each other. nih.govresearchgate.net This detailed understanding of the binding dynamics is essential for the rational design of inhibitors with improved potency and residence time. unimi.it

In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Properties

In the drug discovery process, it is not enough for a compound to be active against its target; it must also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in the body. In silico tools are widely used to predict these pharmacokinetic properties early in the design phase, reducing the risk of late-stage failures.

Studies on 2-aryl-quinoline-4-carboxylic acid derivatives have included in silico ADMET (ADME plus Toxicity) predictions. ijcps.orgnih.gov These computational models estimate a range of crucial parameters based on the molecule's structure. For this class of compounds, predictions have indicated promising drug-like characteristics. ijcps.org For example, many derivatives are predicted to have good oral bioavailability, with absorption percentages estimated to be between 82-91%. ijcps.org The topological polar surface area (TPSA) values for these compounds often fall within a range that is considered favorable for oral absorption. ijcps.org Furthermore, predictions regarding blood-brain barrier (BBB) penetration and potential toxicity (such as mutagenicity and tumorigenicity) have suggested a low potential risk for many analogs in this series. ijcps.org

| ADME Property | Predicted Outcome for 2-aryl-quinoline-4-carboxylic acids | Implication |

|---|---|---|

| Absorption (%ABS) | 82-91% | High potential for oral absorption |

| Topological Polar Surface Area (TPSA) | 50-78 Ų | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Within expected range | Potential for CNS activity or avoidance thereof |

| Plasma Protein Binding | >95% | High binding to plasma proteins |

| Mutagenicity | Predicted safe | Low risk of genetic damage |

| Tumorigenicity | Predicted safe | Low risk of causing tumors |

Emerging Research Frontiers and Future Directions

The 2-benzylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a wide array of therapeutic and research applications. Its rigid framework and capacity for diverse functionalization at multiple positions make it an ideal starting point for discovering novel bioactive molecules. The future of research involving this compound is poised to expand into several key areas, leveraging cutting-edge technologies and synthetic methodologies to address complex diseases and biological questions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.